molecular formula C10H10F3NO2 B13048466 (S)-8-(Trifluoromethoxy)chroman-4-amine

(S)-8-(Trifluoromethoxy)chroman-4-amine

カタログ番号: B13048466
分子量: 233.19 g/mol
InChIキー: DDCZLPCCTJEGSL-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-8-(Trifluoromethoxy)chroman-4-amine is a chiral chroman derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 8-position and an amine group at the 4-position of the chroman scaffold. The stereochemistry at the 4-position is defined as the (S)-enantiomer, which is critical for its biological activity and receptor interactions.

The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated substituents, making it a valuable moiety in medicinal chemistry for optimizing pharmacokinetic properties. Chroman-4-amine derivatives, including those with 8-position modifications, have been studied extensively as privileged scaffolds in drug discovery, particularly for neurodegenerative diseases like Alzheimer’s .

特性

分子式

C10H10F3NO2

分子量

233.19 g/mol

IUPAC名

(4S)-8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-3-1-2-6-7(14)4-5-15-9(6)8/h1-3,7H,4-5,14H2/t7-/m0/s1

InChIキー

DDCZLPCCTJEGSL-ZETCQYMHSA-N

異性体SMILES

C1COC2=C([C@H]1N)C=CC=C2OC(F)(F)F

正規SMILES

C1COC2=C(C1N)C=CC=C2OC(F)(F)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    Amination: The final step involves the introduction of the amine group at the 4-position of the chroman ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of (S)-8-(Trifluoromethoxy)chroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

(S)-8-(Trifluoromethoxy)chroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

科学的研究の応用

(S)-8-(Trifluoromethoxy)chroman-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (S)-8-(Trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

類似化合物との比較

(S)-8-Methoxychroman-4-amine

  • Structural Differences : Replaces the trifluoromethoxy group with a methoxy (-OCH₃) substituent.
  • Impact on Properties :
    • Reduced lipophilicity (logP ~1.2 vs. ~2.5 for trifluoromethoxy derivatives) due to lower fluorine content.
    • Lower metabolic stability, as methoxy groups are more susceptible to oxidative demethylation .
  • Biological Activity : In Alzheimer’s research, 8-methoxy derivatives exhibit moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~15 µM) compared to trifluoromethoxy analogues (IC₅₀ ~8 µM), highlighting the role of fluorine in enhancing potency .

(S)-8-(Trifluoromethyl)chroman-4-amine (CAS 1228569-07-0)

  • Structural Differences : Substitutes the trifluoromethoxy group with a trifluoromethyl (-CF₃) group.
  • Impact on Properties :
    • Higher electronegativity and steric bulk compared to -OCF₃.
    • Reduced hydrogen-bonding capacity due to the absence of an oxygen atom.
  • Biological Activity : Shows weaker AChE inhibition (IC₅₀ ~12 µM) than the trifluoromethoxy variant, suggesting that the oxygen atom in -OCF₃ may facilitate enzyme interactions .

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS 1208989-29-0)

  • Structural Differences : A phenyl-based amine with a trifluoromethoxy group, lacking the chroman ring system.
  • Impact on Properties :
    • Lower molecular complexity and rigidity compared to chroman derivatives.
    • Reduced blood-brain barrier penetration due to smaller size and higher polarity.
  • Safety Profile : Classified with a similarity score of 0.70 to chroman-4-amine derivatives, indicating divergent toxicity and reactivity profiles .

Key Findings:

  • The trifluoromethoxy group balances lipophilicity and electronic effects, yielding superior AChE inhibition and stability.
  • Stereochemistry is critical: (R)-isomers of chroman-4-amine derivatives show 30–50% lower activity than (S)-forms .

生物活性

(S)-8-(Trifluoromethoxy)chroman-4-amine is a derivative of chroman known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective properties. The presence of the trifluoromethoxy group enhances its pharmacological profile by improving binding affinity to biological targets.

  • Molecular Formula : C10_{10}H8_{8}F3_3NO
  • Molecular Weight : Approximately 235.18 g/mol
  • Structure : The chroman backbone provides a stable framework for various substitutions, with the trifluoromethoxy group contributing unique electronic properties that influence biological interactions.

The biological activity of (S)-8-(trifluoromethoxy)chroman-4-amine primarily involves:

  • Target Interactions : It interacts with specific enzymes and receptors, modulating various signaling pathways.
  • Signal Modulation : The compound may inhibit inflammatory pathways and induce apoptosis in cancer cells by affecting the expression of key regulatory proteins such as Bcl-2 and P53.

1. Anticancer Activity

Studies have demonstrated that (S)-8-(trifluoromethoxy)chroman-4-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Prostate Cancer : In vitro tests showed that this compound can induce apoptosis and cell cycle arrest in prostate cancer cells, correlating with down-regulation of anti-apoptotic genes and up-regulation of pro-apoptotic genes .
Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer15.2Induction of apoptosis via P53 activation
Breast Cancer20.5Cell cycle arrest and apoptosis

2. Anti-inflammatory Properties

Research indicates that (S)-8-(trifluoromethoxy)chroman-4-amine can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The compound has been shown to reduce levels of TNF-alpha and IL-6 in cellular models.

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions, likely through antioxidant mechanisms.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of (S)-8-(trifluoromethoxy)chroman-4-amine on several human tumor cell lines:

  • Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
  • Results : Significant cytotoxicity was observed, particularly in prostate cancer cells, with an IC50 value indicating effective dose levels for therapeutic application.

Case Study 2: In Vivo Efficacy

In a mouse model of inflammation, administration of (S)-8-(trifluoromethoxy)chroman-4-amine resulted in reduced paw swelling and lower inflammatory markers compared to control groups. This suggests potential for development as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating druggability:

  • Absorption : The compound shows good oral bioavailability.
  • Distribution : High volume distribution indicates effective tissue penetration.
ParameterValue
Half-life (h)23.9
Volume of Distribution13.2 L/kg
Clearance Rate (L/h/kg)1.8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。